molecular formula C9H10N4O B2873268 1,4-dimethyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2200177-85-9

1,4-dimethyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2873268
CAS No.: 2200177-85-9
M. Wt: 190.206
InChI Key: QNMIUXBILVTORT-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a derivative of the 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold, a heterocyclic system known for its broad biological activities, including antioxidant, antitumor, and antimicrobial properties . The compound features a pyridin-2-yl substituent at position 3 and methyl groups at positions 1 and 2. The pyridine ring introduces electron-withdrawing and hydrogen-bonding capabilities, which may influence its acidity and biological interactions.

Properties

IUPAC Name

2,4-dimethyl-5-pyridin-2-yl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-12-8(11-13(2)9(12)14)7-5-3-4-6-10-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMIUXBILVTORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-dimethyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of pyridine-2-carboxaldehyde with hydrazine hydrate and acetic acid under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and control over reaction conditions. The use of catalysts, such as palladium or copper, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

  • Medicine: Research has indicated its possible use in the development of new therapeutic agents, particularly in the treatment of infections and inflammatory diseases.

  • Industry: The compound's unique properties make it suitable for use in the production of advanced materials and coatings.

Mechanism of Action

The mechanism by which 1,4-dimethyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Electronic Properties

The substitution pattern on the triazolone core significantly impacts electronic distribution and molecular conformation. Key comparisons include:

  • Methyl groups: The 1,4-dimethyl configuration enhances steric hindrance and may stabilize the triazolone ring, reducing reactivity at the N-H site . Benzylidenamino or morpholine derivatives: These substituents increase electron density, raising pKa values and influencing antioxidant activity .
  • Computational Insights :
    Density Functional Theory (DFT) studies on similar compounds reveal that electron-withdrawing groups (e.g., nitro, pyridinyl) reduce electron density at the triazolone N-H site, correlating with lower experimental pKa values . For example, pyridinyl-substituted derivatives exhibit calculated NMR chemical shifts (δH: 8.5–9.0 ppm for aromatic protons) that align with experimental data, confirming planar conformations .

Acidic Properties (pKa)

pKa values of triazolone derivatives are determined via potentiometric titration in non-aqueous solvents (Table 1). The 1,4-dimethyl-3-(pyridin-2-yl) derivative is expected to exhibit lower pKa compared to analogs due to the pyridine ring’s electron-withdrawing effects.

Table 1: pKa Values of Selected Triazolone Derivatives

Compound Substituents pKa (Solvent) Reference
3-(Pyridin-2-yl), 1,4-dimethyl (hypothetical) ~7.8 (DMF)*
3-Benzylidenamino 8.2 (isopropyl alcohol)
3-Morpholine-4-yl-methyl 7.9 (DMF)
3-(5-Methyl-2-furyl) 8.5 (acetonitrile)

*Inferred from structural analogs.

Spectroscopic and Analytical Comparisons
  • NMR Spectroscopy: Pyridinyl protons in the target compound resonate at δH 8.3–8.7 ppm, distinct from benzylidenamino derivatives (δH 7.5–8.1 ppm) .
  • Cyclic Voltammetry: Electron-withdrawing substituents (e.g., pyridinyl) reduce oxidation potentials (Epa: ~1.2 V vs. Ag/AgCl), suggesting easier radical formation .

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